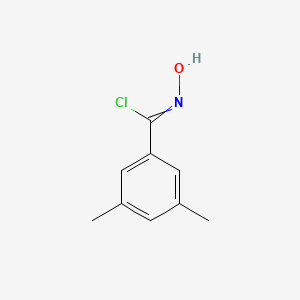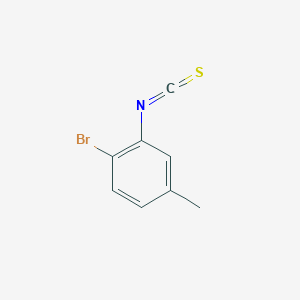
2-Bromo-5-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Heterocycles: Resulting from cyclization reactions.
Oxidized/Reduced Derivatives: Depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but with a hydroxyl group instead of an isothiocyanate group.
2-Bromo-5-methoxyphenylisothiocyanate: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-methylbenzonitrile: Similar structure with a nitrile group instead of an isothiocyanate group
Uniqueness
2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H6BrNS |
|---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
1-bromo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
BTAYJZVIZXCLFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


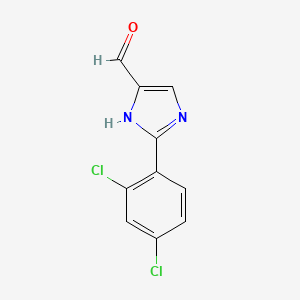

![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
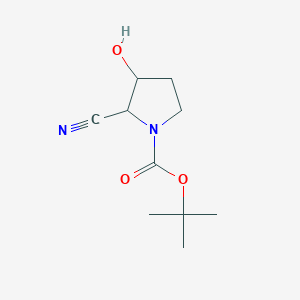
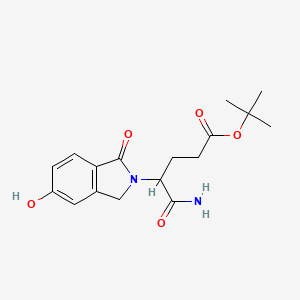
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

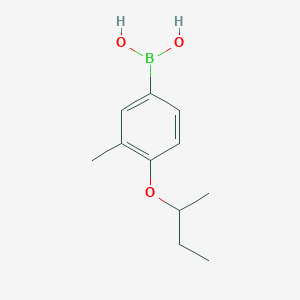
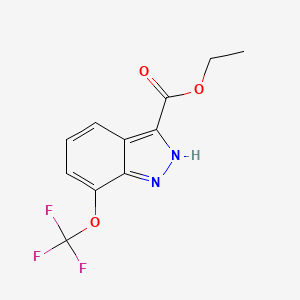
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
